molecular formula C10H10BrNO3 B5882358 5-Bromo-2-(propanoylamino)benzoic acid

5-Bromo-2-(propanoylamino)benzoic acid

Cat. No.: B5882358
M. Wt: 272.09 g/mol
InChI Key: KGVFWRGFOJBDFF-UHFFFAOYSA-N
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Description

5-Bromo-2-(propanoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a propanoylamino group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propanoylamino)benzoic acid can be achieved through several steps:

    Amidation: The propanoylamino group can be introduced through an amidation reaction. This involves reacting the brominated benzoic acid with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propanoylamino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-(propanoylamino)benzoic acid has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propanoylamino)benzoic acid depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the propanoylamino group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-hydroxybenzoic acid
  • 2-Bromo-5-nitrobenzoic acid

Comparison

  • 5-Bromo-2-chlorobenzoic acid : Similar in structure but contains a chlorine atom instead of a propanoylamino group. It is used in different applications such as the synthesis of antidiabetic drugs.
  • 5-Bromo-2-hydroxybenzoic acid : Contains a hydroxyl group instead of a propanoylamino group. It has different reactivity and applications, particularly in the synthesis of esters and ethers.
  • 2-Bromo-5-nitrobenzoic acid : Contains a nitro group, which significantly alters its chemical properties and reactivity. It is used in the synthesis of dyes and pigments.

5-Bromo-2-(propanoylamino)benzoic acid stands out due to its unique combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

5-bromo-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVFWRGFOJBDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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